![molecular formula C23H22N2O2 B2589964 N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine CAS No. 389876-48-6](/img/structure/B2589964.png)
N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . It also contains a phenyl group (a benzene ring minus one hydrogen), and an amine group (NH2), which are common in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the morpholine ring, phenyl groups, and the amine group. The morpholine ring provides a heterocyclic structure, and the phenyl groups contribute to the aromaticity of the compound .Chemical Reactions Analysis
Amines, such as the one in this compound, can act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Amines generally have the ability to form hydrogen bonds, which can significantly influence their physical properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds, such as morpholine derivatives, have been extensively studied. One study focuses on the synthesis and redetermination of the crystal structure of a related compound, highlighting the importance of understanding molecular conformation and interactions for the development of new materials and molecules with specific properties (D. Buu et al., 2019). Another example is the synthesis and spectroscopic characterization of Co(III) complexes, where morpholine acts as a ligand, demonstrating the role of morpholine derivatives in coordination chemistry and potential applications in catalysis and material science (M. Amirnasr et al., 2001).
Antimicrobial Activities
Morpholine derivatives have also been evaluated for their antimicrobial properties. A study on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, which utilized morpholine as a component, revealed some compounds possessing good or moderate activities against test microorganisms. This suggests potential applications in developing new antimicrobial agents (H. Bektaş et al., 2007).
Material Science and Corrosion Inhibition
In material science, morpholine derivatives have been synthesized and explored for their corrosion inhibition properties. Research into the synthesis of 4-hydroxyacetophenone derivatives via Mannich reaction revealed the formation of compounds that could serve as corrosion inhibitors, demonstrating the importance of morpholine derivatives in industrial applications, particularly in protecting metals from corrosion (Ghadah Aljohani et al., 2019).
Pharmacological Applications
Morpholine derivatives have found applications in pharmacology as well. A study on the regioselective synthesis and pharmacological study of Mannich bases containing ibuprofen moiety, where morpholine was used, found some of the derivatives to be promising anti-inflammatory and analgesic agents (K. V. Sujith et al., 2009).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-1-(3-phenoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-2-6-22(7-3-1)27-23-8-4-5-19(17-23)18-24-20-9-11-21(12-10-20)25-13-15-26-16-14-25/h1-12,17-18H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIAHKMPYBUUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N=CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-nitro-2-(tert-pentyl)-6H-dibenzo[b,f][1,4]oxazocin-11(12H)-one](/img/structure/B2589881.png)
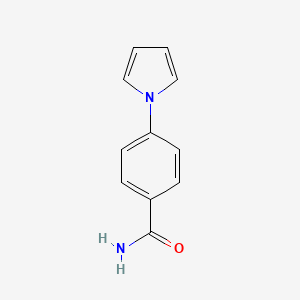
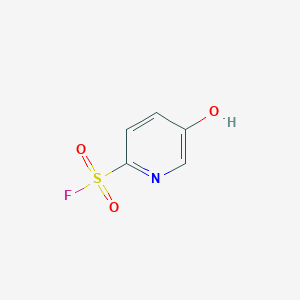

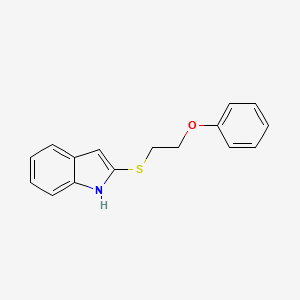
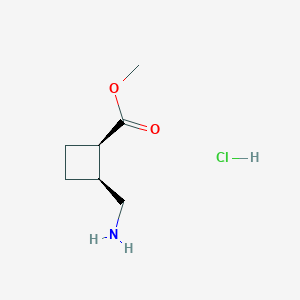
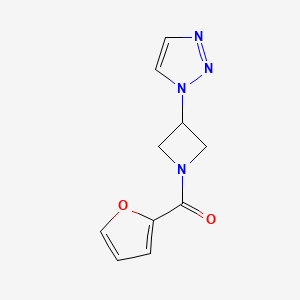
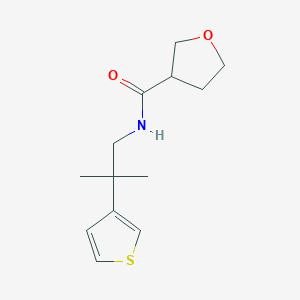
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-propan-2-ylphenyl)triazol-4-amine](/img/structure/B2589896.png)
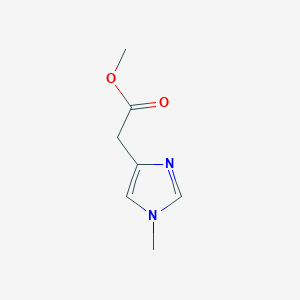
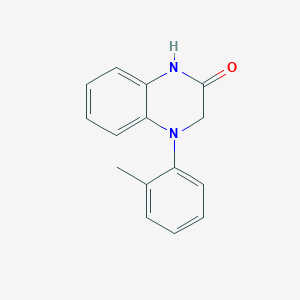
![1-(2-((4-butylphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2589900.png)
![1-(3,4-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2589901.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2589904.png)